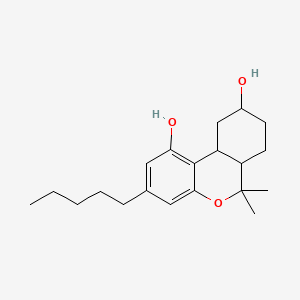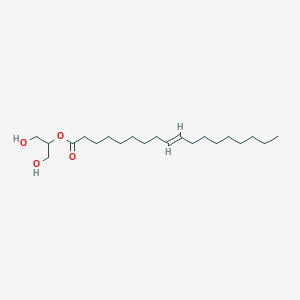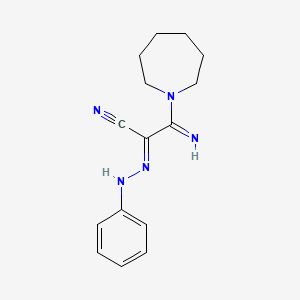
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol is a complex organic compound with a unique structure that includes multiple rings and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol typically involves multiple steps, including the formation of the dibenzo[b,d]pyran core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the dibenzo[b,d]pyran core through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or other oxidizing agents.
Alkylation: Addition of the pentyl group through alkylation reactions using alkyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alkanes.
Wissenschaftliche Forschungsanwendungen
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and aromatic rings allow it to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Δ9-Tetrahydrocannabinol (THC): A well-known compound with a similar dibenzo[b,d]pyran structure.
Δ8-Tetrahydrocannabinol (Δ8-THC): Another cannabinoid with a similar structure but different biological activity.
Cannabinol (CBN): A cannabinoid with a similar core structure but different functional groups.
Uniqueness
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol is unique due to its specific functional groups and the positions of these groups on the dibenzo[b,d]pyran core. This uniqueness can lead to distinct chemical properties and biological activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
52171-85-4 |
|---|---|
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C20H30O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,14-16,21-22H,4-9,12H2,1-3H3 |
InChI-Schlüssel |
AAIHVZNCFQTVCA-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Synonyme |
9-hydroxy-9-norhexahydrocannabinol 9-hydroxy-9-norhexahydrocannabinol, (9alpha)-isomer 9-hydroxy-9-norhexahydrocannabinol, (9beta)-(+-)-isomer 9-hydroxy-9-norhexahydrocannabinol, (9beta)-isomer 9-nor-9-hydroxyhexahydrocannabinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(6Z,8Z,10Z,16Z)-15,28-dihydroxy-5-methoxy-14,16-dimethyl-3,24-dioxo-22-thia-2,25-diazatricyclo[18.7.1.021,26]octacosa-1(27),6,8,10,16,20(28),21(26)-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1232620.png)




![2-amino-4-[4-[(E)-C-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1232627.png)

![[(1S,6S,7S,8R,9R,13R,14R,16S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1232630.png)
![1H-Cycloprop[e]azulen-7-ol, decahydro-1,1,7-trimethyl-4-methylene-, [1ar-(1aalpha,4aalpha,7beta,7abeta,7balpha)]-](/img/structure/B1232633.png)

![2-[(Diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B1232640.png)

